molecular formula C9H6ClNO B3253831 3-chloro-2H-isoindole-1-carbaldehyde CAS No. 22813-66-7

3-chloro-2H-isoindole-1-carbaldehyde

Cat. No.: B3253831
CAS No.: 22813-66-7
M. Wt: 179.6 g/mol
InChI Key: MJSCGDGFZGPNLS-UHFFFAOYSA-N
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Description

3-chloro-2H-isoindole-1-carbaldehyde is a heterocyclic compound that features a chlorine atom attached to the third position of the isoindole ring and an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2H-isoindole-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-chloro-2H-isoindole with a suitable oxidizing agent to introduce the aldehyde group at the first position. For example, the oxidation of 3-chloro-2H-isoindole using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2H-isoindole-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation of the aldehyde group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the aldehyde group can produce the corresponding alcohol.

    Substitution: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Scientific Research Applications

3-chloro-2H-isoindole-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 3-chloro-2H-isoindole-1-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1H-isoindole-1-carbaldehyde
  • 3-bromo-2H-isoindole-1-carbaldehyde
  • 3-chloro-2H-isoindole-1-carboxylic acid

Uniqueness

3-chloro-2H-isoindole-1-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the isoindole ring This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives

Properties

IUPAC Name

3-chloro-2H-isoindole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(5-12)11-9/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSCGDGFZGPNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2C=C1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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